molecular formula C7H7ClN2O3S B3501013 2-Chloro-5-sulfamoylbenzamide

2-Chloro-5-sulfamoylbenzamide

Cat. No.: B3501013
M. Wt: 234.66 g/mol
InChI Key: JCHDVITWGWHDMK-UHFFFAOYSA-N
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Description

2-Chloro-5-sulfamoylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the second position and a sulfamoyl group at the fifth position on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-sulfamoylbenzamide typically involves the reaction of 2-chlorobenzoic acid with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-sulfamoylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted benzamides, which can have different functional groups replacing the chloro or sulfamoyl groups.

Mechanism of Action

The mechanism of action of 2-Chloro-5-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of h-NTPDases, it binds to the active site of the enzyme, blocking its activity. This inhibition can affect various cellular pathways, leading to therapeutic effects in conditions like inflammation and cancer .

Comparison with Similar Compounds

2-Chloro-5-sulfamoylbenzamide can be compared with other similar compounds such as:

Uniqueness: The unique combination of a chloro and sulfamoyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical structure allows it to participate in a wide range of reactions, and its applications in scientific research and industry continue to expand. Further studies on its mechanism of action and comparison with similar compounds will enhance our understanding and utilization of this compound.

Properties

IUPAC Name

2-chloro-5-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHDVITWGWHDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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